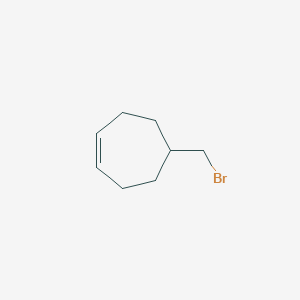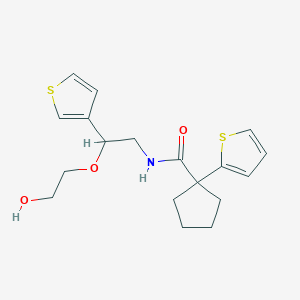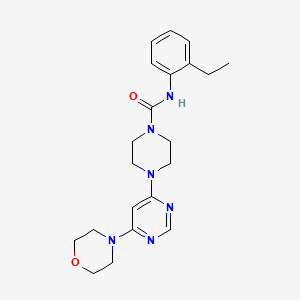
3-(N-nitrocarbamimidoyl)-1-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(N-nitrocarbamimidoyl)-1-phenylthiourea” seems to be a type of thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and as reagents in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “3-(N-nitrocarbamimidoyl)-1-phenylthiourea” were not found, thioureas can generally be synthesized from amines and isothiocyanates . For example, alkyl pyruvate hydrazones have been transformed into alkyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates under the Vilsmeyer–Haack reaction conditions .Wissenschaftliche Forschungsanwendungen
DNA-binding Studies and Biological Activities
New nitrosubstituted acyl thioureas, including variants similar to 3-(N-nitrocarbamimidoyl)-1-phenylthiourea, have been synthesized and characterized for their potential in cancer therapy. Preliminary investigations into their anti-cancer potencies involved DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. These compounds demonstrated significant DNA-binding capabilities and showed antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating their potential as multi-functional agents in therapeutic applications (Tahir et al., 2015).
Isothiourea-Catalyzed Enantioselective Additions
Isothioureas, closely related to thioureas, have been used to catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions, demonstrating their utility in synthetic chemistry. This process, utilizing 4-nitrophenoxide generated in situ, facilitates catalyst turnover and has been optimized to achieve high yields and enantioselectivity. The findings open up new avenues for the development of asymmetric catalysis involving thiourea derivatives (Arokianathar et al., 2018).
Antimicrobial and Cytotoxic Studies
Disubstituted 4-Chloro-3-nitrophenylthiourea derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds showed promising antistaphylococcal activity and cytotoxicity against various cell lines, indicating their potential as antimicrobial agents and in cancer research. The study highlights the therapeutic possibilities of thiourea derivatives in treating infectious diseases and cancer (Bielenica et al., 2018).
Antibacterial Studies of Bis(N'-methoxybenzoylthioureido)-nitrobenzene
Bisthiourea ligands have been synthesized and characterized, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscores the potential of thiourea derivatives in developing new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Halim et al., 2012).
Isothiourea-Catalyzed Michael Additions
Isothioureas have facilitated the enantioselective Michael addition of pronucleophiles to α,β-unsaturated aryl esters, generating products with two contiguous stereocenters. This method showcases the versatility of thiourea derivatives in catalyzing reactions that are pivotal for the synthesis of complex, biologically active molecules (Shu et al., 2019).
Eigenschaften
IUPAC Name |
(1E)-1-[amino(nitramido)methylidene]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c9-7(12-13(14)15)11-8(16)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZXFILBMUPJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=C(N)N[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)/N=C(\N)/N[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-nitrocarbamimidoyl)-1-phenylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2978524.png)

![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2978526.png)
![N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2978528.png)

![2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide](/img/structure/B2978531.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2978532.png)


![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2978540.png)
![5,6-Dimethyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2978541.png)

![Tert-butyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2978545.png)
![4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2978546.png)